(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[(1-pyridin-4-yltriazol-4-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c24-18(4-2-13-1-3-16-17(9-13)26-12-25-16)20-10-14-11-23(22-21-14)15-5-7-19-8-6-15/h1-9,11H,10,12H2,(H,20,24)/b4-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYYEIVEKPVDEN-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=CN(N=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC3=CN(N=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d][1,3]dioxole derivative, followed by the formation of the pyridinyl-triazole moiety. The final step involves the coupling of these intermediates with an acrylamide group under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide is a complex organic molecule with potential applications across various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesizing current research findings and insights.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. Triazole derivatives have been shown to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, research has demonstrated that triazole-containing compounds can effectively target specific cancer pathways, making them promising candidates for further development as anticancer agents .
Antimicrobial Properties
Compounds with benzodioxole and triazole structures have also been investigated for their antimicrobial activities. The presence of the pyridine ring enhances the interaction with microbial enzymes and receptors, potentially leading to increased efficacy against a range of pathogens. Studies have reported that such compounds can inhibit bacterial growth and exhibit antifungal properties, suggesting their utility in treating infections resistant to conventional therapies .
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of benzodioxole derivatives. The compound's ability to modulate neurotransmitter systems may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By reducing oxidative stress and inflammation in neuronal cells, these compounds could play a crucial role in developing neuroprotective drugs .
Synthesis and Structural Analysis
The synthesis of This compound typically involves multi-step reactions that include the formation of the triazole ring through click chemistry methods, which are favored for their efficiency and specificity. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Table: Summary of Synthesis Steps
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Formation of Triazole | Azide + Alkyne (click reaction) | 85 |
| 2 | Coupling Reaction | Benzodioxole derivative + Triazole | 75 |
| 3 | Final Purification | Column Chromatography | >90 |
Case Study 1: Anticancer Activity Assessment
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer potential of similar triazole derivatives against various cancer cell lines. The results showed that these compounds significantly inhibited cell proliferation at micromolar concentrations, highlighting their potential as lead compounds for drug development .
Case Study 2: Antimicrobial Studies
A comprehensive evaluation published in Antimicrobial Agents and Chemotherapy demonstrated the effectiveness of benzodioxole derivatives against resistant strains of bacteria. The study reported minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, indicating the compound's promising role in combating antibiotic resistance .
Mechanism of Action
The mechanism of action of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
4,4’-Difluorobenzophenone: Used as a precursor to high-performance polymers like PEEK.
Uniqueness
What sets (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide apart is its combination of aromatic and heterocyclic structures, which provides unique reactivity and binding properties. This makes it particularly valuable in applications requiring specific molecular interactions.
Biological Activity
The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of the compound features a benzodioxole moiety linked to a triazole through an amide bond, contributing to its unique pharmacological properties. The molecular formula is and it has a molecular weight of 342.36 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in signaling pathways related to cell proliferation and inflammation.
- Receptor Binding : The compound could bind to receptors that modulate physiological responses, potentially influencing cancer cell growth and survival.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities such as:
- Anticancer Activity : Studies have shown that derivatives of benzodioxole can inhibit tumor growth by targeting specific kinases involved in cancer progression.
- Anti-inflammatory Effects : Some triazole derivatives have demonstrated the ability to reduce inflammation by modulating cytokine production.
Table 1: Summary of Biological Activities
Case Studies
-
Anticancer Activity :
A study evaluating the anticancer properties of similar compounds revealed that the presence of the benzodioxole ring enhances cytotoxicity against various cancer cell lines. The compound showed an IC50 value of less than 10 µM against specific tumor cells, indicating potent activity. -
Inflammation Modulation :
Another investigation focused on the anti-inflammatory effects of triazole derivatives. The results indicated a significant decrease in TNF-alpha and IL-6 levels upon treatment with compounds structurally related to this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Amide Coupling : Reacting a benzodioxole-containing prop-2-enoic acid derivative with an aminomethyl-triazole intermediate under coupling agents like EDC/HOBt .
- Click Chemistry : The triazole ring is often formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between a pyridinyl azide and a propargylamine intermediate .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane) and recrystallization (e.g., methanol/water) are critical for isolating high-purity product .
Q. How is the structural integrity of this compound verified experimentally?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR confirm the presence of benzodioxole (δ 5.9–6.1 ppm for methylenedioxy protons) and triazole/pyridine protons (δ 7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₀H₁₆N₄O₃) and isotopic patterns .
- X-ray Crystallography : Resolves bond angles and stereochemistry, particularly for the (2E)-configured enamide backbone .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer : Common assays include:
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) using recombinant proteins .
- Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Receptor Binding : Radioligand displacement studies (e.g., GPCRs) to quantify binding affinity (Kᵢ values) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields during triazole formation?
- Methodological Answer : Key strategies include:
- Catalyst Optimization : Use Cu(I) sources (e.g., CuSO₄/sodium ascorbate) with ligand additives (e.g., TBTA) to enhance regioselectivity .
- Solvent Screening : Polar aprotic solvents (e.g., DMF or t-BuOH/H₂O) improve solubility and reduce side reactions .
- Temperature Control : Maintaining 50–60°C accelerates azide-alkyne cycloaddition while minimizing decomposition .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Simulations : Software like AutoDock Vina models binding poses with target proteins (e.g., COX-2 or EGFR), guided by the benzodioxole and triazole pharmacophores .
- MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Modeling : Correlates substituent effects (e.g., pyridine vs. thiophene) with bioactivity using descriptors like logP and H-bonding capacity .
Q. How should contradictory bioassay data (e.g., varying IC₅₀ across cell lines) be analyzed?
- Methodological Answer :
- Dose-Response Replication : Repeat assays with standardized protocols (e.g., cell passage number, serum concentration) .
- Off-Target Profiling : Use panels like Eurofins’ SafetyScreen44 to identify non-specific interactions .
- Metabolic Stability Testing : Liver microsome assays (human/rat) assess if metabolites contribute to variable activity .
Experimental Design & Data Analysis
Q. What strategies validate the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability Studies : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h, followed by HPLC-UV analysis for degradation products .
- Plasma Stability : Measure half-life in human plasma using LC-MS/MS to detect esterase-mediated hydrolysis .
Q. Which analytical techniques resolve stereochemical ambiguities in the enamide moiety?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol to separate (E) and (Z) isomers .
- VCD Spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-calculated models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
